molecular formula C8H7F4NO B12074113 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline

Katalognummer: B12074113
Molekulargewicht: 209.14 g/mol
InChI-Schlüssel: JFWKKGNFJLUHAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline is a fluorinated aromatic amine compound It is characterized by the presence of two fluorine atoms on the benzene ring and an additional difluoroethoxy group attached to the aniline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline typically involves the introduction of fluorine atoms into the aromatic ring and the attachment of the difluoroethoxy group. One common method involves the reaction of 2,4-difluoroaniline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines

Wissenschaftliche Forschungsanwendungen

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Difluoroaniline: Lacks the difluoroethoxy group, resulting in different chemical properties and reactivity.

    2,2-Difluoroethoxybenzene: Lacks the aniline group, affecting its biological activity and applications.

    5-Fluoro-2,4-difluoroaniline: Contains fewer fluorine atoms, leading to variations in its chemical behavior.

Uniqueness

5-(2,2-Difluoroethoxy)-2,4-difluoroaniline is unique due to the combination of multiple fluorine atoms and the difluoroethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H7F4NO

Molekulargewicht

209.14 g/mol

IUPAC-Name

5-(2,2-difluoroethoxy)-2,4-difluoroaniline

InChI

InChI=1S/C8H7F4NO/c9-4-1-5(10)7(2-6(4)13)14-3-8(11)12/h1-2,8H,3,13H2

InChI-Schlüssel

JFWKKGNFJLUHAY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1OCC(F)F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.